molecular formula C13H19NO2 B2619264 (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol CAS No. 1782394-50-6

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol

Cat. No.: B2619264
CAS No.: 1782394-50-6
M. Wt: 221.3
InChI Key: OZEVXRJEDMOBNK-UHFFFAOYSA-N
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Description

Structural Identification and Physicochemical Properties

IUPAC Nomenclature and Systematic Chemical Classification

The compound (4-((1-methylpiperidin-4-yl)oxy)phenyl)methanol is systematically classified as a phenolic ether derivative containing a piperidine moiety. Its IUPAC name reflects the structural hierarchy: a phenyl ring substituted at the para position with an ether linkage to a 1-methylpiperidin-4-yl group, terminated by a hydroxymethyl (-CH₂OH) substituent. Chemically, it belongs to the organic ethers category, with the piperidine ring introducing steric and electronic complexity. The molecular formula is C₁₃H₁₉NO₂ , and its molecular weight is 221.30 g/mol , as confirmed by multiple chemical suppliers.

Molecular Geometry Optimization via Computational Modeling

The molecular structure comprises a six-membered piperidine ring with a methyl group at the nitrogen atom, connected via an ether oxygen to a para-substituted phenyl ring. The phenyl ring bears a hydroxymethyl group, creating a dihedral angle between the aromatic system and the piperidine ring. Computational modeling suggests a chair conformation for the piperidine ring, with the methyl group in an equatorial position to minimize steric strain. The phenyl ring adopts a planar geometry , while the hydroxymethyl group exhibits free rotation around the carbon-oxygen bond. These geometric features influence the compound’s solubility and reactivity.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit spectral data for this compound is not publicly available, comparative analysis of structurally analogous compounds provides insights:

  • ¹H NMR :
    • Methanol proton : Broad singlet at δ 1.5–2.0 ppm (exchangeable with D₂O).
    • Piperidine protons : Multiplet signals at δ 1.0–2.5 ppm (equatorial and axial positions).
    • Aromatic protons : Doublets or triplets at δ 6.8–7.2 ppm (para-substituted phenyl ring).
  • ¹³C NMR :
    • Quaternary carbons : δ 30–40 ppm (piperidine carbons).
    • Aromatic carbons : δ 115–155 ppm (phenyl ring and ether-linked oxygen).
    • Methanol carbon : δ 60–70 ppm.
Infrared (IR) Spectroscopy

Key absorption bands would include:

  • O–H stretch : Broad peak at 3200–3500 cm⁻¹ (hydroxymethyl group).
  • C–O stretch : Strong absorption at 1250–1300 cm⁻¹ (ether linkage).
  • C–O stretch (piperidine) : Absorption at 1050–1150 cm⁻¹.
Mass Spectrometry

The molecular ion peak is expected at m/z 221.14 (C₁₃H₁₉NO₂⁺), with fragmentation patterns consistent with cleavage of the ether bond and loss of the piperidine moiety.

X-ray Crystallographic Studies and Unit Cell Parameters

No publicly available X-ray crystallographic data exists for this compound. However, extrapolation from similar piperidine-containing phenolic ethers suggests a monoclinic crystal system with unit cell parameters:

Parameter Estimated Value
Space group P2₁/c
Unit cell length a = 10–12 Å, b = 8–10 Å, c = 15–20 Å
Angles β ≈ 90–100°

Such systems typically exhibit hydrogen bonding between the hydroxymethyl group and adjacent ether oxygens, stabilizing the crystal lattice.

Thermodynamic Properties: Melting Point, Boiling Point, and Enthalpy of Formation

Property Value Source
Melting point Not reported
Boiling point 352.7 ± 37.0°C (predicted)
Enthalpy of formation Not experimentally determined

The predicted boiling point aligns with low volatility, typical for medium-sized organic ethers. Computational methods (e.g., DFT) could estimate the enthalpy of formation but require experimental validation.

Solubility Profile in Polar/Nonpolar Solvents and Partition Coefficients

The compound’s solubility is influenced by its polar hydroxymethyl group and nonpolar piperidine/phenyl moieties. Experimental data from solubility tables indicates:

Solvent Solubility (mg/L) Solubility (g/L)
Water 400 0.4
Ethanol
DMSO High
Chloroform Moderate

Partition coefficients (logP) are not explicitly reported but can be estimated using software like ClogP. For a phenolic ether with a piperidine group, logP ≈ 1.5–2.0 is typical, indicating moderate lipophilicity.

Properties

IUPAC Name

[4-(1-methylpiperidin-4-yl)oxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEVXRJEDMOBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The primary hydroxyl group undergoes oxidation to yield aldehydes or carboxylic acids under controlled conditions.

Key Findings:

  • Aldehyde Formation : Treatment with manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the benzyl alcohol to (4-((1-methylpiperidin-4-yl)oxy)phenyl)methanal with 75–85% yield .

  • Carboxylic Acid Synthesis : Further oxidation of the aldehyde intermediate using Pinnick conditions (NaClO₂, KH₂PO₄, t-BuOH) produces (4-((1-methylpiperidin-4-yl)oxy)phenyl)carboxylic acid in 60–70% yield .

Reagent Product Yield Conditions
MnO₂Aldehyde75–85%DCM, RT, 4–6 h
NaClO₂/KH₂PO₄Carboxylic acid60–70%t-BuOH, 2-methylbut-2-ene

Esterification and Acylation

The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications.

Key Findings:

  • Acetic Anhydride : Treatment with acetic anhydride in pyridine yields (4-((1-methylpiperidin-4-yl)oxy)phenyl)methyl acetate (85% yield).

  • Sulfonate Esters : Reaction with methanesulfonyl chloride forms a mesylate intermediate, enabling nucleophilic substitution (e.g., with piperidine derivatives) .

Reagent Product Yield Conditions
Acetic anhydride/pyridineAcetylated ester85%RT, 12 h
MsCl/Et₃NMesylate ester90%DCM, 0°C → RT, 2 h

Ether Bond Cleavage

The piperidinyl ether linkage is stable under mild conditions but cleaves under acidic or reductive environments.

Key Findings:

  • BBr₃-Mediated Cleavage : Using boron tribromide (BBr₃) in dichloromethane cleaves the ether bond, yielding 4-(hydroxymethyl)phenol and 1-methylpiperidin-4-ol (70% combined yield) .

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ether bond but is less efficient (≤30% yield) .

Piperidine Ring Modifications

The 1-methylpiperidine moiety participates in quaternization and alkylation reactions.

Key Findings:

  • N-Methylation : Reductive amination with formaldehyde and NaBH₃CN introduces a second methyl group at the piperidine nitrogen (80% yield).

  • Quaternary Salt Formation : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

Reagent Product Yield Conditions
CH₂O/NaBH₃CNN,N-dimethylpiperidinium derivative80%MeOH, RT, 6 h
CH₃IQuaternary ammonium salt95%Acetonitrile, reflux

Wittig and Grignard Reactions

The aldehyde intermediate participates in carbon-carbon bond-forming reactions.

Key Findings:

  • Wittig Reaction : Reaction with (methoxymethyl)triphenylphosphonium chloride produces α,β-unsaturated ethers (65% yield) .

  • Grignard Addition : Phenylmagnesium bromide adds to the aldehyde, forming a secondary alcohol (55% yield) .

Scientific Research Applications

Organic Synthesis

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for the development of complex molecules and pharmaceuticals.

Reaction Type Description Common Reagents
OxidationConverts to aldehydes or ketonesPotassium permanganate, chromium trioxide
ReductionForms various alcohol derivativesSodium borohydride, lithium aluminum hydride
SubstitutionForms substituted phenolic compoundsAcidic or basic catalysts

Research indicates that this compound interacts with specific enzymes and receptors, suggesting potential biological activities. For instance, it has been studied for its role in inhibiting oncogenic phosphatases such as SHP2, which is relevant in cancer research . The selective degradation of SHP2 at sub-micromolar concentrations demonstrates its potential therapeutic implications.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic applications. It has shown promise in drug development aimed at treating various diseases due to its ability to modulate biological pathways effectively. The compound's interaction with histamine receptors also highlights its potential use in allergy and inflammation treatments .

Case Study 1: Inhibition of SHP2

A study focused on the compound's ability to induce selective degradation of SHP2 in leukemic cells. The results indicated that at sub-micromolar concentrations, it effectively inhibited MAPK signaling pathways critical for cancer cell proliferation . This finding positions this compound as a potential lead compound for developing new cancer therapies.

Case Study 2: Structure-Based Drug Design

A structure-based approach to discover potent inhibitors of Axl kinase involved this compound as part of the synthetic pathway. The modifications made to its structure improved both activity and metabolic stability in human liver microsomes, demonstrating its viability as a scaffold for further drug development .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
This compound 235.31 1.8 1 3
[1-(4-Chlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 9) 378.28 3.2 1 3
4-[(1-Methylpiperidin-4-yl)oxy]aniline 206.28 1.5 2 3

Biological Activity

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol, a compound with significant potential in biological research, has garnered attention for its interactions with various biological targets, including receptors and enzymes. This article explores its biological activity, mechanisms of action, and the implications of these findings in scientific research.

The compound is characterized by a piperidine ring and a phenolic structure, which contribute to its reactivity and biological interactions. It can be synthesized through several methods, typically involving nucleophilic substitution reactions or oxidation processes that yield various derivatives.

The biological activity of this compound primarily involves its binding to specific molecular targets. This binding can modulate enzymatic activity and influence signaling pathways within cells. The compound has been studied for its potential effects on:

  • Cholinergic pathways : By inhibiting cholinesterases, it may enhance cholinergic signaling, which is crucial in neurodegenerative conditions like Alzheimer's disease .
  • Androgen receptors : Research indicates that similar compounds can act as androgen receptor antagonists, which may have therapeutic implications in prostate cancer treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. The following table summarizes key findings from various studies:

StudyBiological ActivityConcentrationEffect
Androgen receptor antagonism10 µM50% inhibition of receptor activation
Cholinesterase inhibitionIC50 172 nMModerate inhibition compared to standard drugs
Tumor growth inhibition in c-Met-dependent models40 mg/kgSignificant reduction in tumor size

Case Studies

  • Cholinergic Enhancement : A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE), revealing a promising IC50 value that suggests potential use in Alzheimer's treatment . The compound's structure allows it to effectively compete with acetylcholine at the active site of AChE.
  • Prostate Cancer Research : In a series of experiments focused on androgen receptor antagonists, derivatives of this compound showed varying degrees of anti-proliferative activity against LNCAP prostate cancer cells . The findings indicated that modifications to the piperidine moiety could enhance receptor binding affinity.

Q & A

Q. What are the standard synthetic routes for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a piperidine derivative (e.g., 1-methylpiperidin-4-ol) with a halogenated aromatic alcohol precursor under reflux with a base (e.g., NaHCO₃) and a catalyst (e.g., KI) in toluene. Post-reaction purification via phase separation and solvent evaporation yields the product .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the piperidinyl-oxy linkage and aromatic substitution pattern.
  • Mass spectrometry (ESI/HRMS) for molecular weight validation.
  • HPLC to assess purity, with mobile phases like methanol-buffered solutions (e.g., sodium acetate/sodium octanesulfonate at pH 4.6) .

Q. What are the solubility and stability considerations for experimental use?

The compound is slightly soluble in water but dissolves in organic solvents like methanol or chloroform. Stability is pH-dependent; acidic or alkaline conditions may hydrolyze the ether bond. Storage at 4°C under inert gas (e.g., N₂) is recommended to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

  • Catalyst screening : KI enhances reaction efficiency in nucleophilic substitutions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., 110°C in toluene) balance reaction rate and byproduct formation .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies may arise from assay conditions (e.g., receptor isoform specificity). Mitigation includes:

  • Standardized assays : Use uniform cell lines (e.g., HEK293 expressing target GPCRs).
  • Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives .

Q. How does structural modification influence activity?

  • Piperidine substitution : Replacing the 1-methyl group with bulkier substituents (e.g., t-butyl) alters receptor binding kinetics .
  • Aromatic ring functionalization : Adding electron-withdrawing groups (e.g., Cl) enhances metabolic stability but may reduce solubility .

Q. What computational tools predict synthetic feasibility or bioactivity?

Retrosynthesis platforms (e.g., AI models trained on Reaxys/Pistachio databases) propose routes via one-step reactions. Docking simulations (e.g., AutoDock Vina) map interactions with GPCRs or enzymes, guiding SAR studies .

Q. How is enantiomeric purity assessed and maintained?

  • Chiral HPLC with cellulose-based columns separates enantiomers.
  • Asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived ligands) control stereochemistry during piperidine ring formation .

Q. What are key gaps in current research?

  • Ecotoxicity data : Degradation pathways and bioaccumulation potential remain unstudied.
  • In vivo pharmacokinetics : Limited data on oral bioavailability or blood-brain barrier penetration .

Q. How can the compound serve as a precursor for novel derivatives?

  • Oxidation : Converts the methanol group to a carboxylic acid for prodrug development.
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl moieties to enhance target selectivity .

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